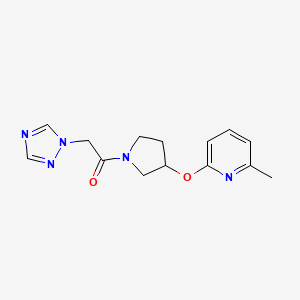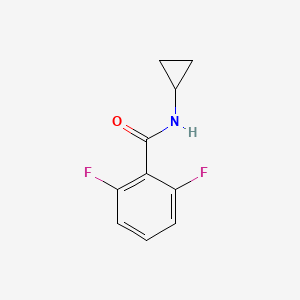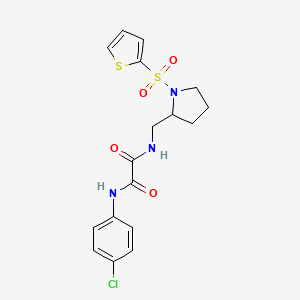
N1-(4-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H18ClN3O4S2 and its molecular weight is 427.92. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Pharmacological Properties
N1-(4-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide and related compounds have been explored for their pharmacological properties, particularly focusing on their interactions with various receptors. For instance, Grimwood et al. (2011) characterized a similar compound, PF-04455242, as a κ-opioid receptor (KOR) antagonist with potential therapeutic implications in treating depression and addiction disorders (Grimwood et al., 2011).
2. Molecular Structure Analysis
Studies have been conducted on the molecular structure of related compounds. Sivakumar et al. (1995) and Ray et al. (1997) examined the crystal structures of closely related molecules, providing insights into their geometric conformations and intermolecular interactions (Sivakumar et al., 1995); (Ray et al., 1997).
3. Antimicrobial and Anticancer Applications
Research into the antimicrobial and anticancer potential of similar compounds has been explored. For instance, Patel and Patel (2017) investigated 4-thiazolidinones and 2-azetidinones derivatives from chalcone for their antimicrobial activities (Patel & Patel, 2017). Katariya et al. (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine for potential anticancer and antimicrobial applications (Katariya et al., 2021).
4. Synthesis and Chemical Reactions
Studies have also focused on the synthesis and chemical reactions of related compounds. Volkov et al. (2022) described the synthesis of a related compound, emphasizing the methodologies involved (Volkov et al., 2022). Chen et al. (2023) discussed the use of oxalamide derivatives in copper-catalyzed coupling reactions, highlighting their efficacy as ligands (Chen et al., 2023).
5. Anticonvulsant Properties
Additionally, some studies have investigated the anticonvulsant properties of related compounds. Obniska et al. (2010) synthesized Mannich bases derived from pyrrolidine-diones and evaluated their anticonvulsant activity (Obniska et al., 2010).
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S2/c18-12-5-7-13(8-6-12)20-17(23)16(22)19-11-14-3-1-9-21(14)27(24,25)15-4-2-10-26-15/h2,4-8,10,14H,1,3,9,11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEHKPBXIWKMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

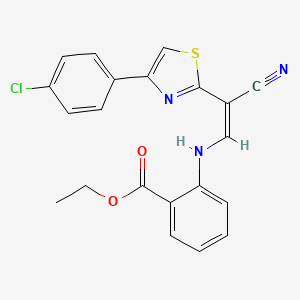
![5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2464153.png)
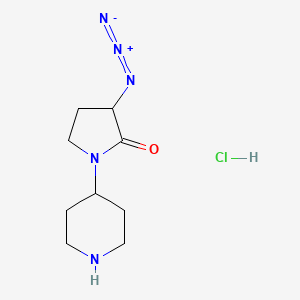
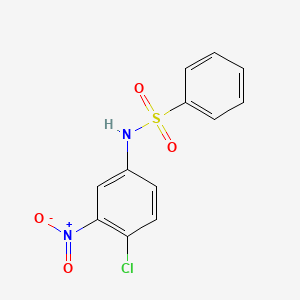

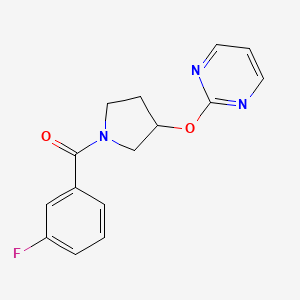
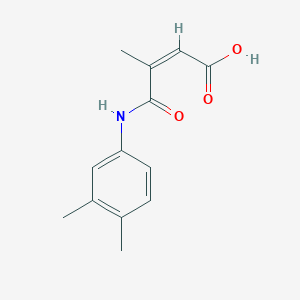
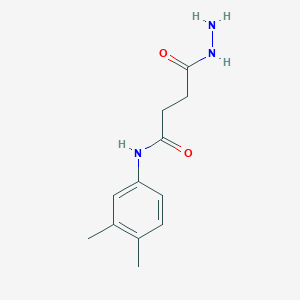
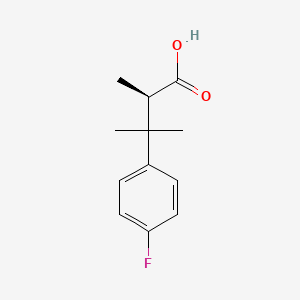
![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)
![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2464167.png)
